molecular formula C11H14ClN3O2 B2496469 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 2171803-53-3

5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2496469
CAS No.: 2171803-53-3
M. Wt: 255.7
InChI Key: HYRKWIGPUSARJU-UHFFFAOYSA-N
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Description

    Starting Material: The imidazolidine-2,4-dione core is then reacted with 3-(aminomethyl)benzaldehyde.

    Reaction Conditions: This step typically involves a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves multi-step organic reactions

  • Formation of Imidazolidine-2,4-dione Core

      Starting Material: The synthesis begins with the reaction of urea and an appropriate diketone under acidic conditions to form the imidazolidine-2,4-dione core.

      Reaction Conditions: This step often requires heating the reactants in a solvent like ethanol or acetic acid at elevated temperatures (around 80-100°C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidation of the aminomethyl group can lead to the formation of corresponding imines or nitriles.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

      Products: Reduction can convert imines back to amines or reduce other functional groups present in the molecule.

  • Substitution

      Reagents: Nucleophiles like halides or alkoxides.

      Conditions: Substitution reactions often require the presence of a catalyst or elevated temperatures.

      Products: Substitution at the aminomethyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazolidine-2,4-dione core is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione core can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3-(Aminomethyl)phenyl)-5-ethylimidazolidine-2,4-dione hydrochloride: Similar structure with an ethyl group instead of a methyl group.

    5-(3-(Aminomethyl)phenyl)-5-phenylimidazolidine-2,4-dione hydrochloride: Contains a phenyl group instead of a methyl group.

    5-(3-(Aminomethyl)phenyl)-5-propylimidazolidine-2,4-dione hydrochloride: Features a propyl group in place of the methyl group.

Uniqueness

The uniqueness of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the imidazolidine-2,4-dione core influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRKWIGPUSARJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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